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Compound of Interest

Compound Name: 2-(Quinolin-3-yl)butanoic acid

Cat. No.: B13489221

Get Quote

Executive Summary & Structural Context

2-(Quinolin-3-yl)butanoic acid represents a "privileged scaffold" in medicinal chemistry,
combining the bioactivity of the quinoline ring (often associated with kinase inhibition and
antimalarial properties) with the solubility and binding potential of a carboxylic acid tail.[1]

The structural elucidation of this molecule presents specific challenges:

e Regiochemistry: Distinguishing the 3-position substitution from the more common 2- or 4-

positions.

 Chirality: The C2 position of the butanoic acid chain is a chiral center, requiring enantiomeric

purity analysis.
o Zwitterionic Potential: The basic quinoline nitrogen (

) and acidic carboxyl group (

) allow for pH-dependent speciation.[1]
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Target Molecule Specifications

o |[UPAC Name: 2-(Quinolin-3-yl)butanoic acid[1]
e Molecular Formula:

[1]
e Molecular Weight: 215.25 g/mol [1]

o Key Feature:

-chiral carbon attached to a heteroaromatic system.

Analytical Strategy: The Triad of Confirmation

To validate this structure, we employ a self-validating "Triad of Confirmation" workflow. This
ensures that data from one method corroborates the others, eliminating structural ambiguity.

Workflow Visualization
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Crude Sample: 2-(Quinolin-3-yl)butanoic acid

Step 1: Mass Check Step 2: Rapid ID

HRMS (ESI+) FT-IR
Confirm Formula: C13H13NO2 Confirm Functional Groups
Target m/z: 216.1025 [M+H]+ COOH (1710 cm-1) & C=N (1620 cm-1)

Groups Confirmed

1H NMR (DMSO-d6)
Confirm Regiochemistry (3-sub)
Verify Aliphatic Chain

13C NMR / DEPT-135
Count Carbons (13 signals)
Identify CH/CH2/CH3

Structure Validated

Chiral HPLC / Polarimetry
Determine Enantiomeric Excess (ee%)

Click to download full resolution via product page

Figure 1: The analytical workflow ensures molecular formula confirmation (MS) before investing

in time-intensive structural elucidation (NMR).

Detailed Spectroscopic Characterization
Mass Spectrometry (MS) & Fragmentation Logic[3]

Technique: ESI-QTOF (Electrospray lonization - Quadrupole Time of Flight) Mode: Positive lon
Mode (

)]

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b13489221/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-analysis-of-2-quinolin-3-yl-butanoic-acid
https://www.ajchem-a.com/article_202854_cfaf0733f55495e7b9845d0f6ad46c9f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13489221?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fragmentation pattern of quinoline carboxylic acids is distinct. Unlike simple aliphatic acids,
the aromatic ring stabilizes specific cations.[2][1]

lon Type m/z (Calc) Origin | Mechanism

Parent Molecular lon.
216.10 Protonation occurs at the

Quinoline Nitrogen.

Loss of water from the

carboxylic acid (common in
198.09

ortho-effects, less common

here but possible).[1]

Loss of Formic Acid moiety.
170.09 Cleavage of the carboxylic

acid group.

Base Peak Candidate.

Benzylic-type cleavage losing
$[Quinoline-3-CH_2]"+ 142.06 the ethyl group (

).

Intact Quinoline cation
129.05 (cleavage at the ring-alkyl
bond).[1]

Expert Insight: The presence of the

129 peak is diagnostic for the quinoline core. If the substitution were on the benzene ring (e.g.,
position 6 or 7), the fragmentation energy would differ significantly.[1] The stability of the 3-
position cation helps confirm the substitution pattern.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid sample.

e 3300 — 2500 cm~1 (Broad): O-H stretching of the carboxylic acid dimer. This broad "hump"
often obscures the C-H stretches.
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e 1705 - 1725 cm~1 (Strong): C=0 stretching (Carboxylic Acid).[1]
o Note: If the sample is a zwitterion (salt form), this shifts to ~1550-1610 cm~?* (Carboxylate
asymmetric stretch).[1] Ensure pH is acidic (<3) to see the classic carbonyl.
e 1620 cm~t & 1570 cm~1: C=C and C=N skeletal vibrations of the Quinoline ring.

e 750 — 800 cm~1: C-H out-of-plane bending. 3-substituted quinolines typically show specific
bands here due to the isolated H-2 and H-4 protons.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for proving the "3-yI" connectivity.
Solvent: DMSO-

(Preferred over

to solubilize the polar acid and prevent aggregation).

NMR Assignment (400 MHz, DMSO-
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Shift ( Coupling (
Position Multiplicity Integration
ppm) Hz)

Assignment
Logic

Exchangeabl
COOH 12.0-12.5 Broad Singlet 1H - e acidic

proton.

Diagnostic.
Most
deshielded
due to

H-2 (Quin) 8.80 - 8.95 Doublet (d) 1H adjacent
Nitrogen.[1]
Small meta-
coupling to H-
4.

Meta-coupled
to H-2.[1]
) Distinct from
H-4 (Quin) 8.15-8.30 Doublet (d) 1H
H-2 due to
lack of direct

N-adjacency.

Peri-position,
deshielded by

ring current.

[2](1]

H-8 (Quin) 7.95 - 8.05 Doublet (d) 1H

Remaining
aromatic
. protons
H-5,6,7 7.50 - 7.80 Multiplets 3H -
(overlap
common).[2]

[1]3]

3.60 - 3.80 Triplet (t) 1H The chiral
proton.
Deshielded
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by both the
COOH and
the Aromatic

ring.

Diastereotopi
c protons
) (due to chiral
CH2 1.90-2.10 Multiplet (m) 2H - center), may
appear

complex.[1]

0.85-0.95 Triplet (t) 3H Terminal
.85 -0. riplet (t
-CH3 P methyl group.

Critical Proof of 3-Substitution:
e If the substituent were at Position 2: The signal at ~8.9 ppm (H-2) would be absent.

« If the substituent were at Position 4: The signal at ~8.2 ppm (H-4) would be absent, and H-2
would appear as a singlet (or small coupling to H-8).

o Observation of TWO singlets/meta-doublets in the aromatic region (H-2 and H-4) confirms
the 3-position substitution.

NMR Key Signals
e Carbonyl (COOH): ~174 ppm.[1]

e C-2 (Quinoline): ~150 ppm (Very deshielded, next to N).[2][1]
e C-4 (Quinoline): ~135 ppm.[1]
¢ Aliphatic Chain:

o -CH: ~50 ppm.

o -CH2: ~26 ppm.
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o -CH3: ~12 ppm.
Mechanistic Pathway: UV-Vis & Fluorescence
Quinoline derivatives are highly fluorescent, which is relevant for bio-assays.[2][1]
e UV Absorbance:
typically at 230 nm (strong) and 315-320 nm (broad, lower intensity).[2][1]
o Mechanism:[2][4][5][6]
transitions of the heteroaromatic system.

o Fluorescence: Excitation at 320 nm often yields emission at ~400-450 nm (Blue
fluorescence).[1]

o Note: Fluorescence is highly pH-dependent. Protonation of the quinoline nitrogen (pH < 4)
often quenches or red-shifts the fluorescence due to Intramolecular Charge Transfer (ICT).

Signaling Pathway: pH-Dependent Speciation

o pKal ~ 4.8 o pKa2 ~ 4.9 o
Cationic Form Zwitterionic Form Anionic Form
(pH < 2) (COOH deprot) (pH 4.8 - 5.0) (NH+ deprot) o H > 7)

N+H / COOH N+H / COO- N / COO-

Click to download full resolution via product page

Figure 2: The isoelectric point is close to pH 5.[1] Solubility is lowest here. For NMR, use
DMSO or acidic D20 to ensure a single species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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